molecular formula C26H21NO2 B4876889 N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide

N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide

Cat. No. B4876889
M. Wt: 379.4 g/mol
InChI Key: NUFYUWLRYCWSTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide, also known as ODM-201, is a nonsteroidal antiandrogen drug that is currently being studied for its potential use in the treatment of prostate cancer. This drug is unique in that it selectively targets the androgen receptor, which is a key factor in the growth and spread of prostate cancer cells. In

Mechanism of Action

N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide works by binding to the androgen receptor and preventing the binding of androgens, such as testosterone and dihydrotestosterone. This blocks the signaling pathway that promotes the growth and survival of prostate cancer cells.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide has been shown to have a significant impact on the levels of PSA, a biomarker for prostate cancer. In addition, N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide has been found to have a favorable safety profile, with few adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide in lab experiments is its specificity for the androgen receptor, which allows for targeted inhibition of prostate cancer cells. However, one limitation is that N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide may not be effective in all patients, as some may have mutations in the androgen receptor that render it resistant to antiandrogen therapy.

Future Directions

There are several future directions for the research and development of N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide. One area of focus is the identification of biomarkers that can predict which patients will respond to the drug. Another direction is the exploration of combination therapies that can enhance the efficacy of N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide. Finally, there is ongoing research into the use of N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide in other types of cancer, such as breast and ovarian cancer.
Conclusion:
In conclusion, N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide is a promising drug for the treatment of prostate cancer. Its specificity for the androgen receptor and favorable safety profile make it an attractive option for patients with mCRPC and nmCRPC. Ongoing research into the synthesis, mechanism of action, and future directions for N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide will continue to advance our understanding of this drug and its potential for use in cancer therapy.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide has been the subject of several preclinical and clinical trials for its potential use in the treatment of prostate cancer. In a phase II clinical trial, N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide was found to be effective in reducing prostate-specific antigen (PSA) levels in patients with metastatic castration-resistant prostate cancer (mCRPC). Another phase II trial showed that N-[4-(benzyloxy)phenyl]-4-biphenylcarboxamide was well-tolerated and had a favorable safety profile in patients with non-metastatic castration-resistant prostate cancer (nmCRPC).

properties

IUPAC Name

4-phenyl-N-(4-phenylmethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO2/c28-26(23-13-11-22(12-14-23)21-9-5-2-6-10-21)27-24-15-17-25(18-16-24)29-19-20-7-3-1-4-8-20/h1-18H,19H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFYUWLRYCWSTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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